![molecular formula C20H22N4O4 B2594745 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1005299-04-6](/img/structure/B2594745.png)
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. The analysis provides information about the arrangement of atoms, types of bonds, bond lengths, and angles.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anticancer Activities : Certain pyrimidine derivatives have been synthesized with varying aryloxy groups attached to the pyrimidine ring, showing anticancer activity against a variety of cancer cell lines. One compound demonstrated significant cancer cell growth inhibition against eight different cancer cell lines, highlighting the potential of pyrimidine derivatives as anticancer agents (M. M. Al-Sanea et al., 2020).
Antimicrobial and Anti-Inflammatory Properties : Novel heterocyclic compounds derived from pyrimidine structures have been investigated for their anti-inflammatory and analgesic properties. Some derivatives showed promising COX-2 inhibitory activity, with significant analgesic and anti-inflammatory effects compared to standard drugs, indicating their potential for treating inflammation-related conditions (A. Abu‐Hashem et al., 2020).
Antitumor and Antifolate Activities : Synthesis efforts have led to the creation of furo[2,3-d]pyrimidines as classical antifolate analogues with potential dual inhibitory action against thymidylate synthase and dihydrofolate reductase. These compounds have demonstrated moderate to good inhibitory activities, making them candidates for antitumor agents (A. Gangjee et al., 1994).
Inhibition of HIV-1 Protease : Introducing pyrimidine bases into HIV-1 protease inhibitors has shown to enhance their potency, particularly against drug-resistant variants of HIV-1. A specific inhibitor with a pyrimidine-based P2 ligand exhibited remarkable in vitro and in vivo antiviral activity, highlighting the therapeutic potential of pyrimidine derivatives in HIV treatment (Mei Zhu et al., 2019).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Zukünftige Richtungen
This involves discussing the potential future applications of the compound and the research directions that can be pursued.
Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to refer to multiple research articles, reviews, and books. It’s also important to ensure that the sources of information are reliable and up-to-date. If you have a specific compound that is well-studied, I could provide more detailed information. Please provide the name or CAS number of such a compound.
Eigenschaften
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-4-28-15-9-10-21-18-17(15)19(26)24(20(27)23(18)3)12-16(25)22-11-14-7-5-13(2)6-8-14/h5-10H,4,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJHPSCEUDAZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)
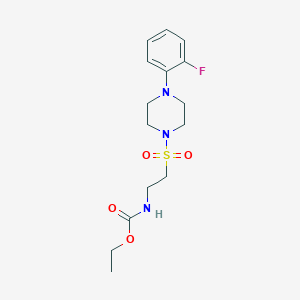
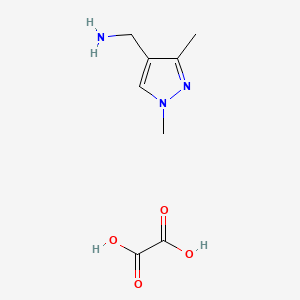
![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2594674.png)
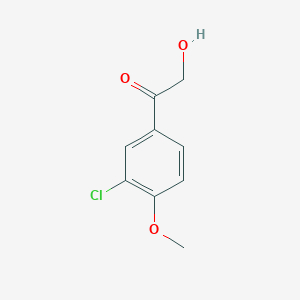
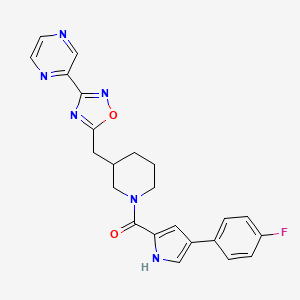
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)
![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)
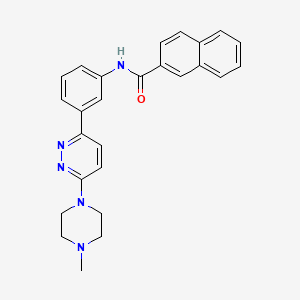
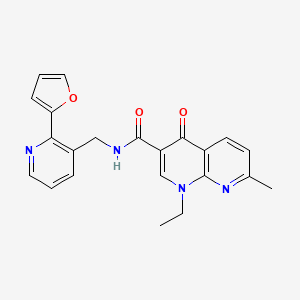
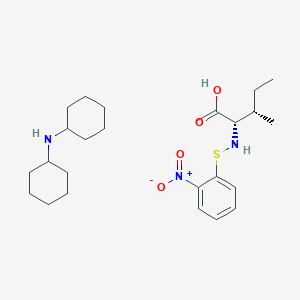
![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)